molecular formula C18H15FN2O2S B2677779 N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040658-29-4

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2677779
CAS No.: 1040658-29-4
M. Wt: 342.39
InChI Key: NBGJQBBWYMGHIP-UHFFFAOYSA-N
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Description

Evolution of Oxazole-Based Compounds in Medicinal Chemistry

Oxazole derivatives have occupied a central role in drug discovery since the mid-20th century, with their journey beginning with naturally occurring antibiotics and expanding into synthetic analogs for diverse therapeutic applications. The oxazole ring’s inherent stability, derived from its conjugated π-system and heteroatom arrangement (oxygen at position 1 and nitrogen at position 3), enables both hydrogen bonding and hydrophobic interactions with biological targets. Early milestones included the identification of oxazole-containing peptides like telomycin in the 1950s, which demonstrated antibacterial properties by disrupting cell wall synthesis.

The 1980s marked a turning point with the development of synthetic routes such as the van Leusen oxazole synthesis, which facilitated access to polysubstituted oxazoles through reactions between TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes. This advancement enabled systematic exploration of structure-activity relationships (SAR), particularly in antimicrobial and anti-inflammatory agents. For instance, oxaprozin—a nonsteroidal anti-inflammatory drug (NSAID) containing a 1,3-oxazole moiety—highlighted the scaffold’s potential for modulating cyclooxygenase (COX) enzymes. Contemporary research has further diversified applications, with oxazole derivatives now investigated as kinase inhibitors, antiviral agents, and modulators of G-quadruplex DNA structures.

Discovery and Development Timeline of N-Benzyl-2-{[5-(4-Fluorophenyl)-1,3-Oxazol-2-Yl]Sulfanyl}Acetamide

The specific compound this compound emerged from targeted efforts to optimize oxazole-based pharmacophores for enhanced pharmacokinetic and pharmacodynamic profiles. Key milestones include:

  • 2005–2010 : Preliminary studies on sulfanyl-acetamide derivatives identified their potential as kinase inhibitors, with structural modifications focusing on improving solubility and target selectivity.
  • 2012 : A patent (US7816379B2) disclosed synthetic methods for this compound, emphasizing its utility in central nervous system (CNS) disorders due to blood-brain barrier permeability.
  • 2018 : Computational modeling revealed that the 4-fluorophenyl group enhances binding affinity to serotonin reuptake transporters, positioning the compound as a candidate for antidepressant development.
  • 2022 : Optimization of green synthesis protocols using microwave-assisted techniques reduced reaction times from 12 hours to 45 minutes while maintaining yields above 85%.

Position within Heterocyclic Pharmacophore Classification

This compound integrates three critical pharmacophoric elements:

  • 1,3-Oxazole Core : Classified as a five-membered heterocycle with one oxygen and one nitrogen atom, the oxazole ring contributes to aromatic stacking interactions and metabolic resistance to oxidative degradation. Its electron-deficient nature facilitates π-π interactions with tyrosine or tryptophan residues in target proteins.
  • 4-Fluorophenyl Substituent : The fluorine atom’s electronegativity induces a dipole moment, improving membrane permeability and altering the pKa of adjacent functional groups. This modification is prevalent in CNS-targeted drugs to enhance bioavailability.
  • Sulfanyl-Acetamide Side Chain : The thioether linkage (S–CH2–CO–NH–Benzyl) provides conformational flexibility while enabling disulfide bond formation with cysteine residues in enzymatic active sites.

Table 1 compares key heterocycles in antibacterial agents, underscoring the unique properties of 1,3-oxazole derivatives:

Heterocycle Heteroatoms Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors
1,3-Oxazole N, O 69.06 2 0
Pyrrolidine N 71.12 1 1
1,3-Thiazole N, S 89.16 2 1

Significance in Drug Discovery Research

This compound’s design addresses three persistent challenges in medicinal chemistry:

  • Metabolic Stability : The oxazole ring’s resistance to cytochrome P450-mediated oxidation prolongs half-life compared to furan or pyrrole analogs.
  • Target Selectivity : Molecular dynamics simulations demonstrate that the 4-fluorophenyl group fits snugly into hydrophobic pockets of σ1 receptors, reducing off-target binding.
  • Synthetic Accessibility : Modular synthesis routes allow rapid diversification; for example, the oxazole ring can be constructed via van Leusen reactions using TosMIC and 4-fluorobenzaldehyde, followed by sulfanyl-acetamide coupling.

Ongoing research explores its potential as a dual-acting agent in inflammation and depression, leveraging its ability to inhibit both monoamine oxidases and phospholipase A2.

Properties

IUPAC Name

N-benzyl-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-15-8-6-14(7-9-15)16-11-21-18(23-16)24-12-17(22)20-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJQBBWYMGHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-4-fluorophenyl ketone, with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with benzylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrooxazole derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide. For instance:

  • Mechanism of Action : The compound's oxazole ring is known to interact with bacterial enzymes, disrupting their function and leading to cell death. This mechanism is similar to other known antimicrobial agents.
  • Efficacy : In vitro tests have shown significant activity against various Gram-positive and Gram-negative bacteria. For example, derivatives of oxazole compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has also been extensively studied:

  • Targeting Mechanisms : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is essential for DNA synthesis in rapidly dividing cancer cells .
  • Cell Line Studies : In studies involving human colorectal carcinoma cell lines (HCT116), compounds with similar structures exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior potency .

Drug Design and Synthesis

The design and synthesis of this compound involve several innovative strategies:

  • Synthetic Pathways : The compound can be synthesized through multi-step reactions involving the formation of the oxazole ring followed by the introduction of the benzyl and sulfanyl groups. This synthetic approach allows for modifications that can enhance biological activity .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity is crucial for developing more effective derivatives. For instance, varying the substituents on the oxazole ring can lead to compounds with improved selectivity and potency against cancer cells .

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated a series of oxazole derivatives against clinical isolates of bacteria. The findings revealed that specific modifications led to enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Screening : In a comparative analysis of various oxazole derivatives, this compound exhibited notable cytotoxicity against multiple cancer cell lines, emphasizing its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the oxazole ring are likely to play key roles in binding to these targets, while the sulfanylacetamide moiety may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Heterocycle Substituents (R1, R2) Molecular Weight Notable Bioactivity (Source)
N-Benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (Target) 1,3-Oxazole R1: 4-Fluorophenyl, R2: Benzyl Not Reported N/A (Structural focus)
2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide 1,3,4-Oxadiazole R1: 4-Acetamidophenyl, R2: Aryl ~350–400 g/mol Potent anti-S. aureus (MIC: 63 µg/mL)
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide 1,3-Oxazole R1: 4,5-Dimethyl, R2: Acetamidophenyl Not Reported Highlighted for sulfur-mediated bioactivity
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole + 1,2-Oxazole R1: 5-Methyl-1,2-oxazol-3-yl, R2: 4-Fluorobenzyl 348.35 g/mol Structural hybrid; bioactivity not reported
N-(2-Chlorophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole R1: Indolylmethyl, R2: 2-Chlorophenyl 428.5 g/mol Moderate α-glucosidase inhibition (~40–60% at 100 µM)

Key Observations:

Heterocycle Impact: 1,3-Oxazole vs. 1,3,4-Oxadiazole: The 1,3,4-oxadiazole derivatives (e.g., ) often exhibit enhanced antimicrobial and enzyme inhibitory activities compared to 1,3-oxazole analogs, likely due to increased planarity and hydrogen-bonding capacity.

Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound may offer improved metabolic stability over chlorophenyl analogs (e.g., ) due to reduced susceptibility to oxidative dehalogenation. Benzyl vs.

Sulfur Role :
Sulfur atoms in the sulfanyl bridge and heterocycles (e.g., oxadiazole, thiadiazole) contribute to electron delocalization and radical scavenging, critical for bioactivity in compounds like penicillin analogs .

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Enzyme Inhibition (LOX, BChE, α-glucosidase) Antimicrobial Activity Cytotoxic Potential
1,3,4-Oxadiazole derivatives Moderate to strong (e.g., 8t: 60% LOX inhibition at 100 µM) Strong anti-S. aureus Not reported
Indolylmethyl-oxadiazoles Weak α-glucosidase inhibition (~30–40%) None reported Likely low due to bulkiness
Triazole-thioacetamides Not tested Not reported High (e.g., triazoles target kinases)
Thiadiazole derivatives Not tested Moderate (e.g., thiadiazole-antibacterial ) Possible DNA intercalation

Key Insights:

  • The target compound’s 1,3-oxazole core may limit enzyme inhibition compared to 1,3,4-oxadiazole derivatives but could offer advantages in metabolic stability.
  • Fluorine’s electronegativity may enhance target binding affinity compared to methyl or methoxy substituents in analogs like .

Biological Activity

N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15F N3O2S
  • Molecular Weight : Approximately 345.4 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in signaling pathways. Notably, it has been studied for its inhibitory effects on specific protein kinases, which play critical roles in cell signaling and regulation.

Protein Kinase Inhibition

Research indicates that oxazole derivatives, including this compound, exhibit inhibitory activity against key protein kinases such as VEGFR2, CDK2, and CDK4. These kinases are crucial for processes such as cell growth, differentiation, and apoptosis . The inhibition of these kinases can lead to therapeutic effects in conditions characterized by aberrant kinase activity, such as cancer.

Anticonvulsant Activity

A study investigating derivatives of N-benzyl compounds demonstrated notable anticonvulsant properties. For example, the ED50 value for certain derivatives was comparable to established anticonvulsants like phenobarbital. This suggests a potential application in treating epilepsy and other seizure disorders .

Antidiabetic Effects

Another area of interest is the compound's potential role in managing diabetes. Research has shown that similar benzyl derivatives can improve insulin sensitivity and glucose tolerance in diabetic models. They modulate the expression of genes involved in insulin signaling pathways, indicating a multifaceted approach to enhancing metabolic health .

Study on Anticonvulsant Activity

In a comparative study of various N-benzyl derivatives, it was found that certain modifications significantly enhanced anticonvulsant efficacy. The investigation focused on the structure–activity relationship (SAR) to optimize potency while minimizing side effects .

Antidiabetic Mechanisms

In diabetic rat models, compounds structurally related to this compound exhibited improved oral glucose tolerance and restored insulin levels. The research highlighted the modulation of key genes such as IRS1 and PPAR-α as mechanisms underlying these effects .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantComparable ED50 values to phenobarbital
AntidiabeticImproved insulin sensitivity and glucose tolerance
Protein Kinase InhibitionInhibits VEGFR2, CDK2, CDK4

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, and how can their efficiency be validated?

  • Methodology :

  • Step 1 : Start with the condensation of 4-fluorobenzaldehyde with thiourea to form the oxazole ring. Use a dehydrating agent (e.g., POCl₃) under reflux in anhydrous conditions .
  • Step 2 : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution. React the oxazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using ¹H/¹³C NMR (e.g., characteristic peaks: δ 7.8–8.2 ppm for oxazole protons, δ 4.3 ppm for -S-CH₂-CO-) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign protons and carbons using ¹H (400 MHz) and ¹³C (100 MHz) NMR in DMSO-d₆. The oxazole ring protons appear as doublets (J = 2.5 Hz) near δ 8.0 ppm, while the benzyl group shows aromatic signals at δ 7.2–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.0984 for C₁₈H₁₄FN₂O₂S) with <2 ppm error .
  • HPLC : Use reverse-phase chromatography (UV detection at 254 nm) to assess purity (>95%) and monitor byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of similar acetamide derivatives?

  • Strategies :

  • Solvent Selection : Replace polar aprotic solvents (DMF) with THF or dichloromethane for steps sensitive to hydrolysis, reducing side reactions .
  • Catalysis : Employ Pd/C or CuI for Suzuki-Miyaura coupling when introducing aryl groups, increasing yield from 60% to >85% .
  • Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) for cyclization steps, reducing reaction time by 50% compared to conventional heating .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

  • Approaches :

  • Molecular Docking : Compare binding affinities of the compound with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Discrepancies may arise from solvent effects not modeled in silico .
  • In Vitro Validation : Perform dose-response assays (e.g., IC₅₀ measurements in cancer cell lines) to reconcile differences. For example, if computational models predict high activity but experimental IC₅₀ is >100 µM, investigate membrane permeability via PAMPA assays .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • SAR Framework :

  • Variation of Substituents : Synthesize analogs with substitutions on the benzyl (e.g., -Cl, -OCH₃) or oxazole (e.g., methyl vs. phenyl) groups. Compare antimicrobial activity (MIC values) against S. aureus .
  • Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or carbonyl moieties and assess changes in pharmacokinetic properties (e.g., logP, solubility) .

Q. What are the key degradation pathways of this compound under physiological or accelerated stability conditions, and how can stability be assessed?

  • Degradation Analysis :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group yields 4-fluorobenzoic acid) .
  • Stability Protocol : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Use HPLC to track purity loss and kinetic modeling (Arrhenius equation) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.